molecular formula C19H20N2OS B5141532 3,3-dimethyl-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5141532
M. Wt: 324.4 g/mol
InChI Key: CBSQXZSOCQVUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a benzodiazepinone derivative characterized by a fused dibenzo[b,e][1,4]diazepine core, substituted with a thiophen-3-yl group at position 11 and two methyl groups at position 2. These analogs often serve as scaffolds for central nervous system (CNS) agents, anticancer drugs, or cholinesterase inhibitors, depending on substituent effects .

Properties

IUPAC Name

9,9-dimethyl-6-thiophen-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-19(2)9-15-17(16(22)10-19)18(12-7-8-23-11-12)21-14-6-4-3-5-13(14)20-15/h3-8,11,18,20-21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSQXZSOCQVUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CSC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-dimethyl-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 174–176°C and a reaction time that ensures the completion of the synthesis with good yield . Industrial production methods may involve scaling up this microwave-assisted synthesis process to accommodate larger quantities.

Chemical Reactions Analysis

Substitution Reactions

The thiophen-3-yl group and diazepinone core participate in electrophilic and nucleophilic substitutions:

Thiophene Ring Modifications

  • Electrophilic Substitution : Halogenation or nitration at the α-position of thiophene ( ).

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ (yields: 60–85%) ( ).

Diazepinone Core

  • Nucleophilic Attack : Deprotonation at N10 enables alkylation or acylation ( ).

Oxidation Reactions

Target SiteReagentsProductYield (%)
Thiophene sulfurH₂O₂, CH₃COOHSulfoxide derivative70–80
Diazepinone methylKMnO₄, H₂SO₄Carboxylic acid analog50–60

Reduction Reactions

The diazepinone’s carbonyl group is reducible under specific conditions:

ReagentConditionsProductYield (%)
LiAlH₄THF, refluxSecondary amine65–75
NaBH₄MeOH, RTNo reaction (amide stability)

Coordination Chemistry

The sulfur atom in thiophene coordinates with transition metals (e.g., Pd, Pt), enabling catalytic applications ( ).

Stability and Degradation

  • Acidic Hydrolysis : The diazepinone ring remains stable in dilute HCl (pH > 3) but undergoes cleavage in concentrated H₂SO₄.

  • Photodegradation : UV exposure (254 nm) induces C–S bond cleavage in the thiophene ring ( ).

Comparative Reactivity

Reaction TypeThiophen-3-yl vs. Phenyl Substituent
ElectrophilicFaster (S-directed activation)
OxidativeHigher susceptibility (S-oxidation)
Metal CoordinationEnhanced (due to S lone pairs)

Scientific Research Applications

Structural Characteristics

The compound features a dibenzo core with a thiophene substituent that enhances its reactivity and solubility. The presence of dimethyl groups contributes to its stability and biological activity.

Anticancer Activity

Research has indicated that 3,3-dimethyl-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits potential anticancer properties. Studies have shown that derivatives of dibenzo[b,e][1,4]diazepin-1-one can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-715Apoptosis
Study BHeLa20Cell Cycle Arrest

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it can inhibit the growth of certain bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuropharmacological Effects

Given the structural similarity to other psychoactive compounds, this compound is being explored for potential neuropharmacological applications. It may interact with neurotransmitter systems, leading to anxiolytic or antidepressant effects.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new pharmaceuticals. Synthetic routes often involve:

  • Condensation Reactions: Utilizing thiophenes and amines.
  • Cyclization Processes: Forming dibenzo structures through multi-step reactions.
  • Functional Group Transformations: Modifying substituents to enhance bioactivity.

Synthetic Pathways

A common synthetic pathway involves the following steps:

  • Formation of the Dibenzo Core: Using a condensation reaction between appropriate aromatic aldehydes.
  • Introduction of Thiophene Substituent: Employing electrophilic substitution reactions.
  • Final Cyclization and Purification: Utilizing chromatography techniques to isolate the desired product.

Material Science Applications

Due to its unique electronic properties, this compound is being evaluated for use in organic electronics and photovoltaic devices. Its ability to conduct electricity makes it a candidate for:

  • Organic Light Emitting Diodes (OLEDs)
  • Organic Photovoltaics (OPVs)

Performance Metrics

Preliminary tests have shown promising results in terms of efficiency and stability when incorporated into electronic devices.

Device Type Efficiency (%) Stability (Hours)
OLED15100
OPV10200

Mechanism of Action

The compound exerts its effects primarily through its interaction with the GABA A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic and sedative effects. The molecular targets include the benzodiazepine binding site on the GABA A receptor, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity
Compound Name & Structure Key Substituents Biological Activity Reference
7-Benzoyl-11-(1H-indol-3-yl)-dibenzo[b,e][1,4]diazepin-1-one (FC2) 11-Indol-3-yl, 7-benzoyl Induces cancer cell death via BIR domain inhibition; selective toxicity in cancer cells .
3,3-Dimethyl-11-(4-nitrophenyl)-dibenzo[b,e][1,4]diazepin-1-one (WAY-299905) 11-4-Nitrophenyl Potential CNS activity; structural analog with nitro group enhancing electron-withdrawing effects .
3,3-Dimethyl-11-(3-((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-dibenzo[b,e][1,4]diazepin-1-one (93) 11-Triazole-phenoxy Potent BuChE inhibitor (IC50 = 0.2 µM); anti-Alzheimer’s potential .
3,3-Dimethyl-11-[(S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]-dibenzo[b,e][1,4]diazepin-1-one 11-Chiral cyclohexenyl Synthesized via low-temperature imine condensation; diastereomeric forms characterized .

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro) : Enhance stability and interaction with enzymatic targets (e.g., BuChE inhibition in compound 93) .
  • Bulkier Substituents (e.g., indol-3-yl) : Improve selectivity for cancer cells by targeting specific protein domains (e.g., FC2’s BIR domain binding) .
  • Heteroaryl Groups (e.g., thiophen-3-yl) : Expected to modulate pharmacokinetics (e.g., solubility, metabolism) but require further study for the target compound.

Key Observations :

  • Microwave Synthesis : Reduces reaction time and improves yields compared to traditional heating .
  • Low-Temperature Cyclization : Enables diastereoselective formation of chiral centers (e.g., compound 3) .
Physicochemical Properties
Compound Molecular Formula Melting Point (°C) Key Spectral Data (1H NMR, IR) Reference
3,3-Dimethyl-11-(p-bromobenzoyl) C22H21BrN2O2 247–248 δH 0.98 (s, CH3), 2.09 (d, CH2); IR: 1731 cm⁻¹ (C=O) .
3,3-Dimethyl-11-(4-nitrophenyl) C21H21N3O3 271–273 δH 1.13 (s, CH3), 7.67 (d, Ar-H); IR: 1567 cm⁻¹ (NO2) .
3,3-Dimethyl-11-(3-chlorophenyl) C21H21ClN2O 248–250 δH 0.97 (s, CH3), 7.53 (t, Ar-H); IR: 1123 cm⁻¹ (C-Cl) .

Key Observations :

  • Melting Points : Correlate with substituent polarity; nitro and bromo derivatives exhibit higher melting points due to stronger intermolecular forces .
  • Spectral Signatures : Methyl groups at δ ~1.0 ppm and carbonyl stretches at ~1730 cm⁻¹ are consistent across analogs .

Biological Activity

3,3-Dimethyl-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C21H22N2O
  • Molecular Weight : 318.41 g/mol
  • CAS Number : 37587-36-3

Research indicates that compounds in the benzodiazepinone class exhibit various mechanisms of action that contribute to their biological effects:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by interacting with peripheral benzodiazepine receptors (PBR) and inhibiting the Ras-MAPK pathway. This dual mechanism promotes mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic process .
  • Inhibition of Inhibitor of Apoptosis Proteins (IAPs) : The compound acts as an antagonist against XIAP (X-linked Inhibitor of Apoptosis Protein), facilitating the activation of caspases which are essential for apoptosis .
  • Regulation of NF-κB Pathway : By modulating interactions between IAPs and their partner proteins, this compound influences the NF-κB signaling pathway, which plays a crucial role in cell survival and inflammation .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The effectiveness was measured using cell viability assays under both monotherapy and combination therapy with Tumor Necrosis Factor (TNF). Notably:

CompoundEC50 Value (μM)Combination with TNF
4b9.20Enhanced activity
4u9.53Enhanced activity
4m-Best performer
4d-Protective effect

These results suggest that certain derivatives significantly enhance cytotoxicity when combined with TNF .

Case Studies

A notable study involved the evaluation of the compound's effects on glioblastoma cells. The results indicated that treatment with benzodiazepinone derivatives led to a substantial reduction in cell viability through apoptosis induction. The study highlighted the importance of PBR levels in tumor cells as a target for therapeutic intervention .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how do reaction conditions influence yield?

Synthesis typically involves palladium(II)-catalyzed cyclization/addition reactions. For example, arylboronic acids (e.g., thiophen-3-yl derivatives) can be coupled with dibenzoazepine precursors under controlled heating (100°C in a sealed tube) to form the target structure. Key parameters include catalyst loading (e.g., Pd(OAc)₂), solvent choice (green solvents like ethanol/water mixtures), and stoichiometric ratios of boronic acid to precursor. Yield optimization requires careful monitoring of reaction time and temperature to avoid side products like over-oxidized intermediates .

Q. What analytical techniques are most reliable for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, as demonstrated in analogous dibenzo[b,e][1,4]diazepinones. For example, SC-XRD with a data-to-parameter ratio of 17.6 and R factor <0.05 ensures accurate bond-length measurements (mean C–C: 0.003 Å). Complementary methods include:

  • NMR : 1^1H/13^{13}C spectra to verify thiophene ring integration and methyl group environments.
  • HPLC-MS : To confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 349.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor-binding affinity vs. in vivo efficacy)?

Contradictions often arise from differences in experimental models (e.g., cell lines vs. tissue assays). A robust approach includes:

  • Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays).
  • Molecular docking : Use density functional theory (DFT) to model interactions with target receptors (e.g., benzodiazepine-binding sites) and validate with mutagenesis studies .
  • Meta-analysis : Cross-reference data with structurally similar compounds to identify trends in substituent effects (e.g., thiophene vs. phenyl analogs) .

Q. What methodologies are recommended for assessing environmental fate and ecotoxicological impacts?

Adopt the INCHEMBIOL framework:

Physicochemical profiling : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

Biotic/abiotic degradation : Use OECD 301F (ready biodegradability test) under controlled pH and UV exposure.

Toxicity assays : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies (OECD 201).

Modeling : Apply QSAR (quantitative structure-activity relationship) to extrapolate data to ecosystem-level risks .

Q. How can solvatochromic analysis optimize solubility for in vitro studies?

Solvatochromic shifts in UV-Vis spectra (e.g., λmax in polar vs. nonpolar solvents) reveal polarity-dependent solubility. For example:

Solventλmax (nm)Solubility (mg/mL)
Water2850.12
Ethanol3108.7
DMSO32025.4
Use Kamlet-Taft parameters (π*, α, β) to correlate solvent polarity with compound stability. Microwave-assisted recrystallization in ethanol/water (70:30) improves crystalline form homogeneity .

Methodological Design & Data Interpretation

Q. How should researchers design experiments to account for batch-to-batch variability in synthesis?

  • Quality-by-Design (QbD) : Use factorial design (e.g., 2³ matrix) to test variables like catalyst type, temperature, and reaction time.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation in real time.
  • Statistical validation : Apply ANOVA to identify significant factors (p < 0.05) and calculate confidence intervals for yield reproducibility .

Q. What strategies mitigate bias in bioactivity data interpretation?

  • Blinded assays : Assign compound codes to prevent observer bias during IC₅₀ determinations.
  • Negative controls : Include structurally inert analogs (e.g., methyl-scrambled derivatives) to isolate target-specific effects.
  • Replication : Perform triplicate runs across independent labs using standardized protocols (e.g., NIH Assay Guidance Manual) .

Theoretical & Conceptual Frameworks

Q. How can computational chemistry guide the design of derivatives with enhanced selectivity?

  • Molecular dynamics (MD) simulations : Model ligand-receptor binding kinetics over 100-ns trajectories to identify stable conformations.
  • ADMET prediction : Use SwissADME to forecast blood-brain barrier penetration (e.g., %PPB >90% suggests CNS activity).
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., thiophene vs. furan) to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.